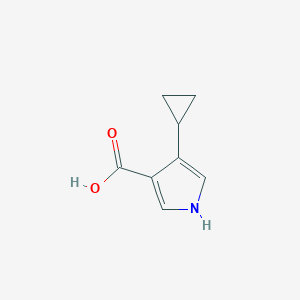![molecular formula C9H19Cl2N5O B1443553 N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride CAS No. 1361112-70-0](/img/structure/B1443553.png)
N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride
Übersicht
Beschreibung
“N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride” is a compound with a pyrazole nucleus, which is an easy-to-prepare scaffold with large therapeutic potential . The compound has a molecular weight of 227.09 . It is a solid substance at room temperature .
Chemical Reactions Analysis
While specific chemical reactions involving “N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride” are not detailed in the available resources, pyrazole-based compounds are known to be involved in various chemical reactions due to their advantageous frameworks .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 227.09 . More detailed physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Derivatives
A study conducted by Farag, Dawood, and Elmenoufy (2004) elaborates on the synthetic pathways leading to various derivatives of pyrazole, including pyrazolo[2,3-a]pyrimidines and pyrazolo[5,1-c]triazines, which incorporate the antipyrine moiety. This research provides foundational knowledge on the synthesis of complex structures related to N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride (Farag, Dawood, & Elmenoufy, 2004).
Structural Analysis and Coordination Complexes
Chkirate et al. (2019) discuss the structural characteristics and synthesis of pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. The study highlights the impact of hydrogen bonding on self-assembly processes and reveals significant antioxidant activities of these complexes (Chkirate et al., 2019).
Molecular Conformations and Hydrogen Bonding
Narayana, Yathirajan, Rathore, and Glidewell (2016) provide insights into different molecular conformations and hydrogen bonding patterns in three 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. This study delves into the structural aspects and the formation of hydrogen-bonded aggregates and sheets, presenting an in-depth understanding of molecular interactions related to the compound (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Diverse Structural Library Generation
Roman (2013) focuses on generating a diverse library of compounds using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to the chemical structure of interest. The study showcases a range of alkylation and ring closure reactions, contributing to the diversity and potential applications of related chemical structures (Roman, 2013).
Zukünftige Richtungen
Pyrazole-based compounds, like this one, have large therapeutic potential and are of great interest to the academic community as well as industry . They are studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds . The most relevant results have been obtained for anticancer/anti-inflammatory compounds . Future research will likely continue to explore the potential of these compounds in various therapeutic areas.
Eigenschaften
IUPAC Name |
N-[2-(4-aminopyrazol-1-yl)ethyl]-2-(dimethylamino)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O.2ClH/c1-13(2)7-9(15)11-3-4-14-6-8(10)5-12-14;;/h5-6H,3-4,7,10H2,1-2H3,(H,11,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJLRXHYJMEAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCCN1C=C(C=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)




![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)







